molecular formula C24H29N3O2S B11316859 N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11316859
M. Wt: 423.6 g/mol
InChI Key: MQQGCJCLLWDTJZ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of several functional groups, including a pyrrolidine ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Thiophene Ring: This step often involves cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Oxazole Ring: This can be synthesized through cyclization reactions involving nitriles and aldehydes or ketones.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions used but can include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors, while the oxazole and thiophene rings can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its potential as a drug candidate, while the thiophene and oxazole rings contribute to its stability and electronic properties.

Properties

Molecular Formula

C24H29N3O2S

Molecular Weight

423.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H29N3O2S/c1-24(2,3)18-10-8-17(9-11-18)20(27-12-4-5-13-27)16-25-23(28)19-15-21(29-26-19)22-7-6-14-30-22/h6-11,14-15,20H,4-5,12-13,16H2,1-3H3,(H,25,28)

InChI Key

MQQGCJCLLWDTJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)N4CCCC4

Origin of Product

United States

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